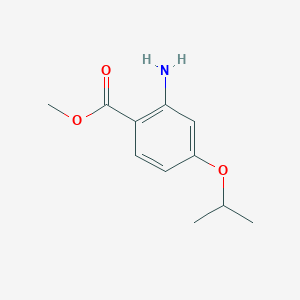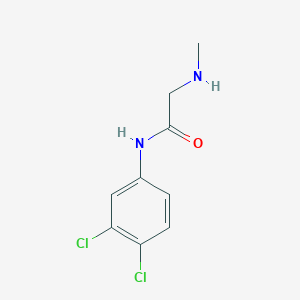
N-(3,4-dichlorophenyl)-2-(methylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(methylamino)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-(methylamino)acetamide typically involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride, followed by the introduction of a methylamino group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-dichlorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-(methylamino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances the compound’s binding affinity to these targets, while the acetamide moiety facilitates its incorporation into biological systems. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(3,4-dichlorophenyl)-2-aminoacetamide
- N-(3,4-dichlorophenyl)-2-(ethylamino)acetamide
- N-(3,4-dichlorophenyl)-2-(dimethylamino)acetamide
Comparison: N-(3,4-dichlorophenyl)-2-(methylamino)acetamide is unique due to its specific combination of a dichlorophenyl group and a methylamino group attached to an acetamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and specific reactivity patterns, which may not be observed in similar compounds with different substituents.
Eigenschaften
Molekularformel |
C9H10Cl2N2O |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-12-5-9(14)13-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
YPKYDNXXHOGBMD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


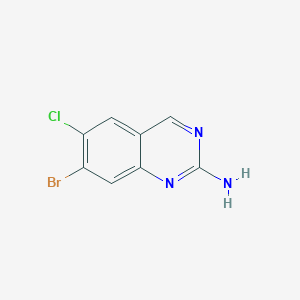
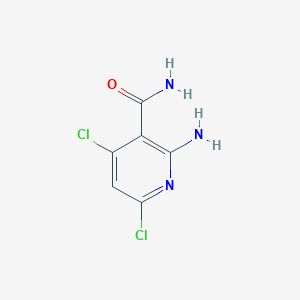
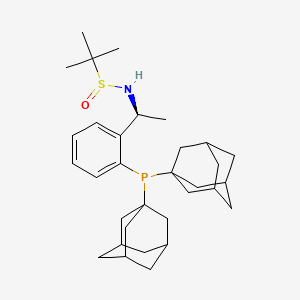

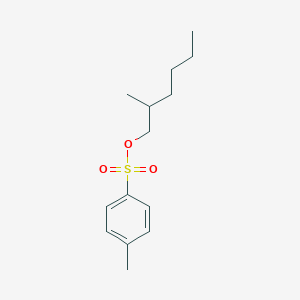
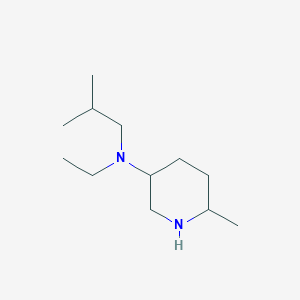
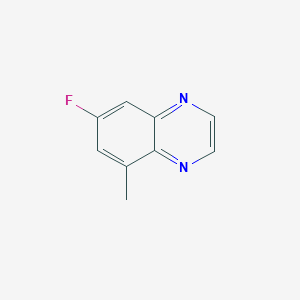
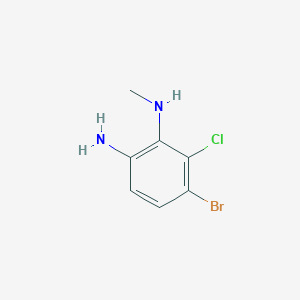
![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)


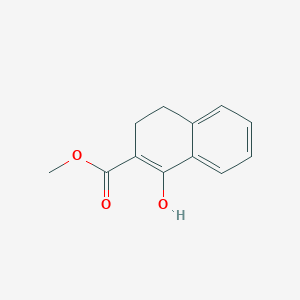
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
